3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-fluoro-N-(4-propan-2-ylphenyl)benzamide
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Overview
Description
3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-fluoro-N-(4-propan-2-ylphenyl)benzamide is a useful research compound. Its molecular formula is C24H23FN2O5S and its molecular weight is 470.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research into the chemical synthesis and structural analysis of benzodioxol derivatives has led to the development of efficient synthetic routes and the characterization of these compounds. For example, the synthesis of pyrroles from dialkylamino-phosphoryl or phosphanyl allenes through cyclization of azomethine ylide intermediates highlights the versatility of benzodioxol derivatives in organic synthesis. These transformations underscore the utility of benzodioxol scaffolds in creating complex heterocyclic structures, which are relevant in the synthesis of 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-fluoro-N-(4-propan-2-ylphenyl)benzamide and related compounds (Reisser & Maas, 2004).
Antimicrobial and Antibacterial Activities
Benzodioxol derivatives have shown promising antimicrobial and antibacterial properties. For instance, the synthesis and evaluation of benzamide derivatives derived from benzodioxol demonstrated antimicrobial activity, indicating their potential as lead compounds in drug development for treating bacterial infections. These findings highlight the antimicrobial potential of benzodioxol-containing benzamides, including the specific chemical structure of interest (Siddiqa et al., 2014; Siddiqa, Rehman, Abbasi, Rasool, Khan, Ahmad, & Afzal, 2014).
Anticancer and Cytotoxic Activities
The exploration of benzodioxol-benzamide derivatives for anticancer applications has led to the identification of compounds with significant cytotoxicity against cancer cell lines. The design and synthesis of novel benzamide derivatives, assessing their cytotoxic activities, have underscored the potential of these molecules as anticancer agents. This research direction is crucial for developing new therapeutic options for cancer treatment, showcasing the broader applicability of this compound derivatives in oncology (Vallri, Nagaraju, Viswanath, & Singh, 2020).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-fluoro-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-15(2)17-4-7-19(8-5-17)27-24(28)18-6-9-20(25)23(12-18)33(29,30)26-13-16-3-10-21-22(11-16)32-14-31-21/h3-12,15,26H,13-14H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMGWTMFBJJERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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